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Compound Name: -
yloxy)benzoic acid

Cat. No.: B3076044

An In-depth Technical Guide to 4-Bromo-2-(propan-2-yloxy)benzoic acid: Physicochemical
Properties and Analytical Characterization

Introduction

4-Bromo-2-(propan-2-yloxy)benzoic acid is a substituted aromatic carboxylic acid with
significant potential as a building block in medicinal chemistry and organic synthesis. Its unique
substitution pattern, featuring a bromine atom and an isopropoxy group on the benzoic acid
scaffold, offers multiple reaction sites for the construction of more complex molecular
architectures. Substituted benzoic acids are key components in the development of
pharmaceuticals, agrochemicals, and advanced materials, often serving as crucial
intermediates in the synthesis of active pharmaceutical ingredients (APIs).[1][2][3] This guide
provides a comprehensive overview of the core physicochemical properties and a detailed
exploration of the analytical methodologies required for the robust characterization of this
compound, aimed at researchers and professionals in drug development.

Part 1: Core Physicochemical Properties

A thorough understanding of a molecule's fundamental properties is the cornerstone of its
application in any scientific endeavor. This section details the key identifiers and calculated
properties of 4-Bromo-2-(propan-2-yloxy)benzoic acid.

Molecular Identity and Structure
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e |IUPAC Name: 4-Bromo-2-(propan-2-yloxy)benzoic acid
e CAS Number: 1038595-51-5[4]
e Molecular Formula: C10H11BrOs

The structure consists of a benzoic acid core. A bromine atom is substituted at the para-
position (C4) relative to the carboxylic acid group, and an isopropoxy group is at the ortho-
position (C2).

Quantitative Data Summary

The following table summarizes the key molecular and physical properties of 4-Bromo-2-
(propan-2-yloxy)benzoic acid.

Property Value Source/Method

Molecular Weight 259.10 g/mol Calculated

Monoisotopic Mass 257.99459 Da Calculated

Appearance White to off-white solid Typical for similar compounds

- Soluble in methanol, DMSO, o
Solubility Inferred from similar structures
ethyl acetate

Part 2: Analytical Characterization Workflow

Ensuring the identity, purity, and stability of a chemical compound is paramount in research and
development. A multi-technique analytical approach is required for the unambiguous
characterization of 4-Bromo-2-(propan-2-yloxy)benzoic acid. The following sections provide
detailed protocols and the scientific rationale behind each chosen technique.

Workflow Overview

A logical workflow for the characterization of a newly synthesized or procured batch of 4-
Bromo-2-(propan-2-yloxy)benzoic acid is essential for a self-validating system of analysis.
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Caption: Integrated workflow for the comprehensive analysis of 4-Bromo-2-(propan-2-
yloxy)benzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic
molecules, providing detailed information about the carbon-hydrogen framework.[5][6] For
substituted benzoic acids, both *H and 3C NMR are indispensable for confirming the
substitution pattern on the aromatic ring.[7][8]

e IH NMR is used to determine the number of different proton environments and their
connectivity through spin-spin coupling. The chemical shifts of the aromatic protons are
highly sensitive to the electronic effects of the substituents (bromo, isopropoxy, and
carboxylic acid groups), allowing for unambiguous assignment.

e 13C NMR provides information on the number of unique carbon environments. The chemical
shifts of the aromatic carbons are crucial for confirming the positional isomerism of the
substituents.[9]
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o Sample Preparation: Accurately weigh 5-10 mg of 4-Bromo-2-(propan-2-yloxy)benzoic
acid and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-ds or
CDCIl3) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-de is often
preferred for carboxylic acids to ensure the observation of the acidic proton.

e Instrument Setup:

o Spectrometer: 400 MHz or higher field strength for better signal dispersion.

o Reference: Tetramethylsilane (TMS) at 0.00 ppm.[10]

o Temperature: 25 °C.

e 1H NMR Acquisition:

o Acquire a standard one-pulse proton spectrum.

o Typical spectral width: -2 to 12 ppm.

o Number of scans: 16-64, depending on sample concentration.

e 13C NMR Acquisition:

o Acquire a proton-decoupled 13C spectrum.

o Typical spectral width: 0 to 200 ppm.

o Number of scans: 1024 or more to achieve an adequate signal-to-noise ratio.

o Data Processing and Interpretation:

o Apply Fourier transformation, phase correction, and baseline correction to the acquired
Free Induction Decays (FIDs).

o Integrate the *H NMR signals to determine the relative ratios of protons.

o Analyze the chemical shifts (d) and coupling constants (J) to assign the signals to the
specific protons in the molecule.
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o Assign the peaks in the 13C NMR spectrum based on expected chemical shifts for
aromatic, carboxylic, and aliphatic carbons.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge
ratio (m/z) of ionized molecules.[11] It is essential for confirming the molecular weight of the
target compound and can provide structural information through fragmentation patterns.[5]

For 4-Bromo-2-(propan-2-yloxy)benzoic acid, the presence of a bromine atom provides a
highly characteristic isotopic signature. Bromine has two major isotopes, 7°Br and 8!Br, in an
approximate 1:1 natural abundance.[12][13] This results in a distinctive pair of peaks (M and
M+2) in the mass spectrum for the molecular ion and any bromine-containing fragments,
separated by 2 m/z units and of nearly equal intensity.[14] This pattern is a powerful diagnostic
tool for confirming the presence of bromine in the molecule.[15]

o Sample Preparation: Prepare a dilute solution of the compound (approx. 100 ug/mL) in a
suitable solvent like methanol or acetonitrile.

o Chromatographic Separation (LC):
o Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 pum).

o Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1%
formic acid (B). Formic acid aids in the ionization process.

o Flow Rate: 0.3 mL/min.
o Injection Volume: 5 pL.
o Mass Spectrometry Detection (MS):

o lonization Source: Electrospray lonization (ESI), typically in negative ion mode to
deprotonate the carboxylic acid ([M-H]~).

o Mass Analyzer: Quadrupole or Time-of-Flight (TOF). A high-resolution mass spectrometer
(HRMS) like a TOF or Orbitrap is preferred for obtaining an accurate mass measurement,
which can be used to confirm the elemental composition.[6]
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o Scan Range: m/z 50-500.

o Data Analysis:

o Examine the mass spectrum for the molecular ion peak. In negative ESI mode, this will
correspond to [M-H]~.

o Verify the isotopic pattern for bromine: two peaks of nearly equal abundance separated by
2 m/z units. For C10H11BrOs, the expected [M-H]~ peaks would be at m/z 256.98 and
258.98.

o Use the accurate mass measurement from HRMS to confirm the molecular formula.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse technique for determining the purity of organic compounds and for
guantitative analysis.[6] For aromatic carboxylic acids, reversed-phase HPLC with UV detection
is a robust and widely used method.[16][17]

The goal of this method is to separate the target compound from any starting materials, by-
products, or degradation products. A C18 column provides good retention for moderately polar
aromatic compounds. The use of an acidic mobile phase (e.g., buffered with phosphate or
containing formic/trifluoroacetic acid) is crucial to suppress the ionization of the carboxylic acid
group, ensuring a sharp, symmetrical peak shape and reproducible retention times.[18] UV
detection is ideal as the aromatic ring provides strong chromophores.

o Sample and Standard Preparation:

o Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g.,
acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.

o Create a working solution by diluting the stock solution to about 0.1 mg/mL.
o Chromatographic Conditions:

o Column: C18, 150 mm x 4.6 mm, 5 pum particle size.
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Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v)

[e]

containing 0.1% phosphoric acid to maintain a low pH.

Flow Rate: 1.0 mL/min.

[e]

(¢]

Column Temperature: 30 °C.

[¢]

Injection Volume: 10 pL.

e Detection:
o Detector: UV-Vis Diode Array Detector (DAD) or a variable wavelength detector.

o Wavelength: Monitor at a wavelength of maximum absorbance (Amax), typically around
230-250 nm for a substituted benzoic acid. A DAD allows for the acquisition of the full UV
spectrum to confirm peak identity and homogeneity.

o Data Analysis:
o Integrate all peaks in the chromatogram.

o Calculate the purity of the main peak as a percentage of the total peak area (% Area). This
provides a reliable estimation of purity, assuming all impurities have a similar response
factor at the chosen wavelength.

Conclusion

The robust characterization of 4-Bromo-2-(propan-2-yloxy)benzoic acid is essential for its
successful application in research and drug development. The methodologies outlined in this
guide, including NMR spectroscopy for structural verification, mass spectrometry for molecular
weight confirmation and isotopic pattern analysis, and HPLC for purity assessment, form a
cohesive and self-validating workflow. By adhering to these detailed protocols, researchers can
ensure the quality and integrity of their material, providing a solid foundation for subsequent
synthetic transformations and biological evaluations.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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